Dual Functional Handle Architecture: Simultaneous C6-Br and C8-(4-Methylpiperazin-1-yl) Substitution vs. Mono-Substituted Analogs
The target compound (CAS 1263212-76-5) is the only commercially cataloged 1,2,3,4-tetrahydro-1,5-naphthyridine derivative that simultaneously bears a C6 bromine and a C8 4-methylpiperazin-1-yl group. This dual functional handle architecture enables orthogonal diversification: the bromine participates in cross-coupling chemistry while the piperazine nitrogen serves as a solubility-modulating group or a secondary attachment point . The closest analog, 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4), lacks any C8 substituent entirely (MW 213.07 vs. 311.22 g/mol), while the parent scaffold 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8) has neither the bromine nor the piperazine (MW 134.17 g/mol) . No other 1,2,3,4-tetrahydro-1,5-naphthyridine analog with this exact dual-substitution pattern is listed across major chemical supplier databases including Combi-Blocks, Bidepharm, Leyan, and CymitQuimica .
| Evidence Dimension | Number of synthetically addressable positions (functional handles) |
|---|---|
| Target Compound Data | 2 functional handles: C6-Br (cross-coupling) + C8-(4-methylpiperazin-1-yl) (amine/solubility vector); MW 311.22 |
| Comparator Or Baseline | 6-Br analog (CAS 1219022-46-4): 1 functional handle (C6-Br only); MW 213.07. Parent scaffold (CAS 13993-61-8): 0 functional handles; MW 134.17 |
| Quantified Difference | Target compound offers 2 synthetic handles vs. 1 for the 6-Br analog and 0 for the parent scaffold, representing a 100% increase in synthetic versatility over the closest mono-functionalized analog |
| Conditions | Structural comparison based on CAS registry entries, SMILES codes, and vendor catalog data across Bidepharm, Combi-Blocks, Aladdin, ChemSrc, and Fluorochem supplier databases |
Why This Matters
For procurement decisions in library synthesis or SAR programs, the pre-installed dual-handle architecture eliminates at least one additional synthetic step (installation of either the bromine or piperazine) compared to mono-substituted alternatives, reducing per-compound synthesis time and cost in hit-to-lead campaigns.
